molecular formula C28H24N2O4S B11579348 4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine

Cat. No.: B11579348
M. Wt: 484.6 g/mol
InChI Key: SXNZCDXFPBSDDY-QUPMIFSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized to produce the chromene structure. The thiazole ring is introduced through a subsequent reaction with a thioamide derivative under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine is unique due to its combination of structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of both chromene and thiazole rings, along with multiple methoxy groups, allows for diverse interactions with biological targets and materials.

Properties

Molecular Formula

C28H24N2O4S

Molecular Weight

484.6 g/mol

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)chromen-4-imine

InChI

InChI=1S/C28H24N2O4S/c1-17-27(19-11-14-24(32-3)26(15-19)33-4)30-28(35-17)29-22-16-25(18-9-12-20(31-2)13-10-18)34-23-8-6-5-7-21(22)23/h5-16H,1-4H3/b29-22+

InChI Key

SXNZCDXFPBSDDY-QUPMIFSKSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.